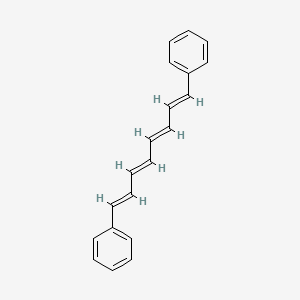

1,8-Diphenyl-1,3,5,7-octatetraene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-phenylocta-1,3,5,7-tetraenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENGMMQJMCPHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239130 | |

| Record name | 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-40-1 | |

| Record name | 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3029-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diphenylocta-1,3,5,7-tetraene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,8-Diphenyl-1,3,5,7-octatetraene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diphenyl-1,3,5,7-octatetraene (DPO) is a fluorescent hydrocarbon belonging to the diphenylpolyene family.[1] Its rigid, conjugated system of alternating double and single bonds, flanked by two phenyl groups, gives rise to its characteristic photophysical properties, making it a valuable tool in various scientific disciplines. DPO is particularly noted for its use as a fluorescent probe to investigate the microenvironment of biological membranes and synthetic polymers. This technical guide provides a comprehensive overview of the core chemical properties of DPO, including detailed experimental protocols and data presented for clarity and comparative analysis.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈ | [1] |

| Molecular Weight | 258.36 g/mol | [1] |

| CAS Number | 3029-40-1 | [1] |

| Appearance | Yellow crystals or platelets | |

| Melting Point | 232-235 °C | |

| Boiling Point | 444.9 °C at 760 mmHg | |

| Density | 1.023 g/cm³ | |

| Solubility | Soluble in many organic solvents such as cyclohexane, ethanol, and toluene.[2][3] |

Spectroscopic and Photophysical Properties

The extended π-conjugation in DPO governs its interaction with light, resulting in distinct absorption and fluorescence characteristics. These properties are sensitive to the local environment, a feature that is exploited in its application as a molecular probe.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λ_max) | ~374 nm | Cyclohexane | [4] |

| Emission Maximum (λ_em) | ~515 nm | Cyclohexane | [4] |

| Stokes Shift | ~141 nm | Cyclohexane | [4] |

| Fluorescence Quantum Yield (Φ_f) | Varies significantly with solvent polarity, ranging from 0.043 to 0.212.[5] | Various | [5] |

| Fluorescence Lifetime (τ_f) | 4.29–7.21 ns | Various | [5] |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and is well-suited for the preparation of DPO.[6][7] The following protocol outlines a general procedure.

Materials:

-

An appropriate haloalkane (e.g., cinnamyl bromide)

-

A strong base (e.g., n-butyllithium)

-

An appropriate aldehyde (e.g., cinnamaldehyde)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663)

-

Ethanol

Procedure:

-

Phosphonium (B103445) Salt Formation: In a round-bottom flask, dissolve triphenylphosphine in anhydrous THF. Add the haloalkane (e.g., cinnamyl bromide) dropwise with stirring under an inert atmosphere (e.g., nitrogen or argon). The phosphonium salt will precipitate out of the solution. The solid is then filtered, washed with cold THF, and dried.

-

Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is indicated by a color change (often to a deep orange or red).

-

Wittig Reaction: To the ylide solution, add the aldehyde (e.g., cinnamaldehyde) dissolved in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8] Extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified. Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain pure this compound.[3][8]

Measurement of UV-Visible Absorption Spectrum

Instrumentation:

-

A standard UV-Visible spectrophotometer.[9]

Sample Preparation:

-

Prepare a stock solution of DPO in a spectroscopic grade solvent (e.g., cyclohexane) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution with a concentration that results in an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max) to ensure adherence to the Beer-Lambert law.[2] A typical concentration is in the micromolar range.

Procedure:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Rinse the cuvette with the DPO solution and then fill it with the sample solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-500 nm).

-

The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum.

Measurement of Fluorescence Emission Spectrum and Quantum Yield

Instrumentation:

-

A standard fluorescence spectrophotometer (fluorometer).

Sample Preparation:

-

Prepare a series of dilute solutions of DPO in a spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

-

Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.[10]

Procedure for Emission Spectrum:

-

Set the excitation wavelength on the fluorometer (e.g., 374 nm for DPO in cyclohexane).

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-650 nm).

-

The wavelength at which the emission intensity is highest is the emission maximum (λ_em).

Procedure for Relative Quantum Yield Determination:

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the DPO sample and the standard.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[10][11]

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Photophysical Processes of this compound

The interaction of light with DPO initiates a series of photophysical events that can be visualized using a Jablonski diagram.[12][13] This diagram illustrates the electronic and vibrational energy levels of the molecule and the transitions between them.

Caption: Jablonski diagram of this compound photophysics.

The key processes illustrated are:

-

Absorption: DPO absorbs a photon, promoting an electron from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁). This is a very fast process.[13]

-

Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.[13]

-

Fluorescence: From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, giving rise to the Stokes shift.[13]

-

Internal Conversion: This is a non-radiative decay process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ to S₀) without the emission of a photon.

-

Intersystem Crossing: The molecule can undergo a spin-forbidden transition from the excited singlet state (S₁) to an excited triplet state (T₁). This is also a non-radiative process.[13]

-

Phosphorescence: From the excited triplet state (T₁), the molecule can return to the ground state (S₀) by emitting a photon. This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence.

Conclusion

This compound possesses a rich set of chemical and photophysical properties that make it a versatile molecule for scientific research. Its well-defined spectroscopic characteristics, coupled with its environmental sensitivity, have established it as a valuable fluorescent probe. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to utilize DPO in their work, from fundamental studies of molecular interactions to applications in drug development and materials science.

References

- 1. This compound [webbook.nist.gov]

- 2. nvillegasescobar.wordpress.com [nvillegasescobar.wordpress.com]

- 3. This compound | 3029-40-1 [chemicalbook.com]

- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 5. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. agilent.com [agilent.com]

- 10. static.horiba.com [static.horiba.com]

- 11. rsc.org [rsc.org]

- 12. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 13. ossila.com [ossila.com]

An In-depth Technical Guide to the Photophysical Properties of Diphenyloctatetraene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyloctatetraene (DPO) is a linear polyene that has garnered significant interest within the scientific community due to its distinct photophysical properties. As a fluorescent probe, its behavior is highly sensitive to the surrounding environment, making it a valuable tool in biophysical studies and a model compound for understanding the electronic structure of conjugated systems. This technical guide provides a comprehensive overview of the core photophysical characteristics of DPO, detailed experimental methodologies for their measurement, and visual representations of the underlying processes to aid researchers in their application and study of this molecule.

The photophysics of DPO are primarily governed by the interplay between its two lowest excited singlet states: the optically bright 1¹Bu state and the optically dark 2¹Ag state.[1][2][3] Upon photoexcitation to the 1¹Bu state, DPO undergoes rapid internal conversion to the lower-energy 2¹Ag state.[1][2][3] Consequently, the majority of the observed fluorescence emission originates from this "dark" state, which gains oscillator strength through vibronic coupling with the nearby 1¹Bu state.[1][2][3] This mechanism is crucial for understanding the molecule's fluorescence quantum yield and lifetime, which are strongly influenced by solvent polarity and polarizability.[1][2][3]

Core Photophysical Data

The photophysical properties of diphenyloctatetraene are highly dependent on the solvent environment. The following table summarizes key quantitative data for DPO in a range of solvents, from non-polar alkanes to polar alcohols.

| Solvent | Absorption Origin (nm) | Fluorescence Origin (nm) | Fluorescence Quantum Yield (Φf) (%) | Fluorescence Lifetime (τf) (ns) |

| n-Hexane | 398 | 468 | 21.2 | 7.21 |

| Cyclohexane | 400 | 468 | 19.8 | 6.89 |

| Toluene | 408 | 470 | 10.5 | 5.88 |

| Dichloromethane | 408 | 470 | 7.3 | 5.12 |

| Acetonitrile | 404 | 468 | 6.5 | 4.88 |

| 1-Pentanol | 402 | 468 | 5.9 | 5.01 |

| 1-Butanol | 402 | 468 | 5.4 | 4.95 |

| Ethanol | 401 | 468 | 4.9 | 4.59 |

| Methanol | 400 | 468 | 4.3 | 4.29 |

| Diethylene Glycol | 409 | 472 | 7.8 | 4.31 |

Data sourced from a comprehensive study on the solvent-dependent photophysics of DPO.[1]

Experimental Protocols

The characterization of the photophysical properties of diphenyloctatetraene involves several key spectroscopic techniques. The following sections detail the generalized experimental protocols for these measurements.

Steady-State Absorption and Fluorescence Spectroscopy

This technique is used to determine the absorption and emission spectra of DPO, providing insights into the electronic transitions and the influence of the solvent on these transitions.

Methodology:

-

Sample Preparation: Prepare stock solutions of diphenyloctatetraene in the desired high-purity solvents. Dilute the stock solutions to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum in a 1 cm path length cuvette for fluorescence measurements, and a suitable concentration for absorption measurements (typically within the linear range of the spectrophotometer).[1]

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Measure the absorption spectrum of the DPO solution over the desired wavelength range (e.g., 300-500 nm).

-

The wavelength of maximum absorbance (λabs,max) is a key parameter.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at a wavelength corresponding to its absorption maximum.

-

Record the fluorescence emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 400-600 nm).

-

The wavelength of maximum emission (λem,max) is a key parameter.

-

To determine the fluorescence quantum yield (Φf), a comparative method using a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate) is often employed. This involves measuring the integrated fluorescence intensity and absorbance of both the sample and the standard under identical conditions.

-

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements are crucial for determining the fluorescence lifetime (τf) of DPO, which is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. Wavelength-Resolved Time-Correlated Single Photon Counting (WR-TCSPC) is a powerful technique for this purpose.

Methodology:

-

Sample Preparation: Prepare samples as described for steady-state fluorescence, ensuring the absorbance at the excitation wavelength is around 0.3 in a 1 cm path length cuvette to minimize inner filter effects.[1]

-

Instrumentation Setup:

-

Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) for excitation.

-

The excitation wavelength should correspond to the absorption maximum of DPO.

-

The fluorescence emission is collected, passed through a monochromator to select a specific wavelength, and detected by a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

-

Data Acquisition:

-

The TCSPC electronics measure the time difference between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal).

-

This process is repeated for millions of events to build a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The measured fluorescence decay data is then fitted to a decay model (e.g., a monoexponential decay) convoluted with the IRF.[1] For DPO, a monoexponential decay model is generally sufficient.[1][2][3]

-

The fitting procedure yields the fluorescence lifetime (τf).

-

Visualizing Photophysical Processes and Workflows

To provide a clearer understanding of the photophysical events and the experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Jablonski diagram for diphenyloctatetraene.

Caption: Experimental workflow for photophysical characterization.

Conclusion

This technical guide has provided a detailed overview of the photophysical properties of diphenyloctatetraene, emphasizing the critical role of the 1¹Bu and 2¹Ag excited states in its spectroscopic behavior. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals working with this and similar fluorescent molecules. A thorough understanding of these principles is essential for the effective application of DPO as a fluorescent probe in various scientific and drug development contexts. The solvent-dependent nature of its photophysics underscores the importance of careful environmental control and characterization in any experimental design.

References

An In-depth Technical Guide to 1,8-Diphenyl-1,3,5,7-octatetraene (CAS: 3029-40-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diphenyl-1,3,5,7-octatetraene (DPO) is a fluorescent aromatic hydrocarbon notable for its utility as a molecular probe in biophysical and chemical research. Its linear polyene structure, capped by two phenyl groups, imparts unique photophysical properties that are sensitive to the microenvironment. This makes DPO an invaluable tool for investigating the structure and dynamics of biological membranes, studying intermolecular interactions, and in the field of materials science. This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of DPO.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, storage, and application in experimental settings.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3029-40-1 | [1] |

| Molecular Formula | C₂₀H₁₈ | [1] |

| Molecular Weight | 258.36 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 232-235 °C | |

| Boiling Point | 444.9 °C at 760 mmHg | |

| Density | 1.023 g/cm³ | |

| Solubility | Soluble in many organic solvents such as cyclohexane, octane (B31449), and tetrahydrofuran (B95107). Poorly soluble in water. | [2][3] |

| LogP (Octanol/Water) | 5.52 |

Table 2: Spectroscopic and Photophysical Properties

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λ_abs_) | ~374 nm | In cyclohexane | [4] |

| Emission Maximum (λ_em_) | ~490-515 nm | In octane at 77 K / General | [5][6] |

| Molar Absorptivity (ε) | > 100,000 M⁻¹cm⁻¹ | In organic solvents | |

| Fluorescence Quantum Yield (Φ_F_) | 0.07 - 0.21 | Varies with solvent | [3] |

| Fluorescence Lifetime (τ_F_) | 4.2 - 7.2 ns | Varies with solvent | [3] |

| Stokes Shift | ~141 nm | [6] |

Synthesis

This compound is typically synthesized via a Wittig reaction, a versatile method for forming carbon-carbon double bonds. A common approach involves the reaction of cinnamaldehyde (B126680) with a phosphorus ylide.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines a general strategy for the synthesis of this compound.

Materials:

-

Benzyl (B1604629) chloride

-

Cinnamaldehyde

-

A strong base (e.g., sodium ethoxide, n-butyllithium)

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Preparation of the Phosphonium (B103445) Salt: In a round-bottom flask, dissolve triphenylphosphine in an appropriate solvent. Add benzyl chloride and reflux the mixture to form benzyltriphenylphosphonium (B107652) chloride. The salt will precipitate out and can be collected by filtration.

-

Formation of the Ylide: Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath and add a strong base dropwise to generate the deep red-colored ylide.

-

Wittig Reaction: To the ylide solution, add a solution of cinnamaldehyde in the same anhydrous solvent dropwise. Allow the reaction to proceed at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, quench the reaction mixture with water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product, which contains triphenylphosphine oxide as a byproduct, is then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield pure this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Research

The primary application of DPO stems from its fluorescence properties, which are sensitive to the polarity and viscosity of its environment. This makes it an excellent probe for studying biological membranes.

Membrane Fluidity Studies

DPO partitions into the hydrophobic core of lipid bilayers. Changes in membrane fluidity affect the rotational and translational freedom of the DPO molecule, which in turn alters its fluorescence anisotropy (or polarization). A higher membrane fluidity leads to lower fluorescence anisotropy, and vice versa.

Experimental Protocol: Membrane Fluidity Measurement using Fluorescence Anisotropy

This protocol describes the use of DPO to measure the fluidity of liposomes.

Materials:

-

This compound (DPO)

-

Liposome (B1194612) suspension (e.g., prepared from DPPC or other lipids)

-

Buffer solution (e.g., PBS)

-

Fluorometer equipped with polarizers

Procedure:

-

Preparation of DPO Stock Solution: Prepare a stock solution of DPO (e.g., 1 mM) in a suitable organic solvent like tetrahydrofuran (THF) or ethanol.

-

Labeling of Liposomes: Add a small volume of the DPO stock solution to the liposome suspension while vortexing to ensure rapid mixing and incorporation of the probe into the lipid bilayer. The final concentration of DPO should be in the low micromolar range, and the lipid-to-probe ratio should be high (e.g., >200:1) to avoid probe-probe interactions. Incubate the mixture for a specified time (e.g., 30-60 minutes) at a temperature above the phase transition temperature of the lipids to ensure complete incorporation.

-

Fluorescence Anisotropy Measurement:

-

Set the excitation wavelength of the fluorometer to the absorption maximum of DPO (around 374 nm) and the emission wavelength to its emission maximum (around 515 nm).

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Correct for instrumental bias by measuring the G-factor (G = I_HV / I_HH).

-

Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

-

Data Interpretation: The calculated anisotropy value is inversely proportional to the membrane fluidity. Changes in anisotropy under different conditions (e.g., temperature, addition of drugs) reflect changes in membrane fluidity.

Diagram of the Experimental Workflow:

Caption: Workflow for measuring membrane fluidity using DPO.

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound is a powerful fluorescent probe with well-characterized photophysical properties. Its primary application lies in the field of biophysics, particularly for the investigation of membrane fluidity through fluorescence anisotropy measurements. The synthesis of DPO is achievable through standard organic chemistry techniques like the Wittig reaction. Proper handling and storage are necessary to ensure its stability and safe use. This guide provides the essential technical information for researchers and scientists to effectively utilize DPO in their experimental work.

References

- 1. hitachi-hightech.com [hitachi-hightech.com]

- 2. Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex [scirp.org]

- 3. jascoinc.com [jascoinc.com]

- 4. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. jasco-global.com [jasco-global.com]

Solubility Profile of 1,8-Diphenyl-1,3,5,7-octatetraene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diphenyl-1,3,5,7-octatetraene (DPO) is a fluorescent hydrocarbon belonging to the diphenylpolyene family. Its rigid, conjugated structure gives rise to distinct photophysical properties, making it a valuable tool in various research applications, including fluorescence polarization studies and as a membrane probe. A thorough understanding of its solubility in common organic solvents is critical for its effective use in experimental design, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of DPO, detailing established methodologies for its determination and presenting available data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DPO is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₈ | [1] |

| Molecular Weight | 258.36 g/mol | [1] |

| Melting Point | 232-235 °C | [2] |

| Appearance | Yellow to orange crystalline powder | |

| LogP (Octanol/Water) | 6.7 (Predicted) | [3] |

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its use in various spectroscopic studies indicates its solubility in several common organic solvents.[4] The following table summarizes the known solvents in which DPO has been successfully dissolved for experimental purposes. The exact solubility limits (e.g., in g/L or mol/L) would require experimental determination using the protocols outlined in the subsequent sections.

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |

| n-Hexane | Data not available | Soluble | [4] |

| Toluene | Data not available | Soluble | [4] |

| Acetonitrile | Data not available | Soluble | [4] |

| Ethanol | Data not available | Soluble (for crystallization) | [2] |

| Dichloromethane | Data not available | Expected to be soluble | [5] |

| Chloroform | Data not available | Expected to be soluble | [5] |

| Tetrahydrofuran (THF) | Data not available | Expected to be soluble | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Expected to be soluble | [6][7] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and UV-Vis Spectroscopy

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] The concentration of the dissolved compound in the saturated solution can then be accurately quantified using UV-Vis spectroscopy, owing to the strong UV absorbance of conjugated systems like DPO.[11][12]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of DPO of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions from the stock solution to create a set of calibration standards with concentrations spanning the expected solubility range.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a dilute solution across the UV-Vis spectrum.[13]

-

Measure the absorbance of each calibration standard at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert Law.

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted saturated solution.

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 3029-40-1 [chemicalbook.com]

- 3. This compound (CAS 3029-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Photophysics of Diphenyl Polyenes Analyzed by Their Solvatochromism [mdpi.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

The Electronic Structure of Diphenylpolyenes: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenylpolyenes (DPPs) are a class of π-conjugated molecules characterized by a central polyene chain—a series of alternating single and double carbon-carbon bonds—capped at each end by phenyl groups.[1] This unique molecular architecture gives rise to distinct electronic and photophysical properties that make them valuable tools in a range of scientific disciplines, including materials science and biomedical research. Their sensitivity to the local environment makes them particularly useful as fluorescent probes for investigating biological systems, such as cell membranes.[2][3] This guide provides a comprehensive overview of the electronic structure of DPPs, summarizes their key photophysical data, details the experimental protocols for their characterization, and presents logical workflows for their study and application.

Core Electronic Structure: The Interplay of Excited States

The photophysics of linear polyenes, including DPPs, are largely governed by the relative energies of their two lowest-lying singlet excited states: the 1¹Bu and the 2¹Ag states.[4][5]

-

The 1¹Bu State: This is a "one-photon" allowed state, meaning it is readily accessible from the ground state (1¹Ag) via light absorption. Transitions to this state are typically responsible for the strong, characteristic UV-Vis absorption bands observed for DPPs.[6]

-

The 2¹Ag State: This is a "two-photon" state, and direct one-photon excitation from the ground state is symmetry forbidden.[7]

The crucial feature of diphenylpolyenes is that the energy gap between these two excited states is highly sensitive to the length of the polyene chain and the polarizability of the surrounding solvent.[4] For shorter polyenes like diphenylbutadiene (DPB), the 1¹Bu state is generally the lowest energy singlet state (S₁). However, as the polyene chain lengthens, the energy of the 2¹Ag state decreases more rapidly than that of the 1¹Bu state.[4] Consequently, for longer diphenylpolyenes such as diphenyloctatetraene (DPO), the state ordering inverts, and the 2¹Ag state becomes the lowest excited singlet state.[4][6]

This state ordering has profound implications for the molecule's fluorescence properties. When 1¹Bu is the lowest excited state, fluorescence is strong and the emission spectrum is often a mirror image of the absorption spectrum. When 2¹Ag is the lowest excited state, fluorescence becomes weaker because the transition from 2¹Ag back to the ground state is symmetry forbidden. This often results in a large Stokes shift (the difference between the absorption and emission maxima) and a longer fluorescence lifetime.[1][6][8]

Photophysical Properties of α,ω-Diphenylpolyenes

The photophysical characteristics of DPPs are systematically influenced by the length of the conjugated polyene chain. As the number of double bonds (n) increases, both the absorption and emission spectra shift to longer wavelengths (a bathochromic shift).[8] The following table summarizes key photophysical data for a series of all-trans-α,ω-diphenylpolyenes in a non-polar solvent.

| Compound Name | n | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (Φf) |

| trans-Stilbene | 1 | ~310 | ~350 | ~0.05 |

| 1,4-Diphenyl-1,3-butadiene (DPB) | 2 | ~350 | ~385, 405 | ~0.80 |

| 1,6-Diphenyl-1,3,5-hexatriene (DPH) | 3 | ~375 | ~410, 430 | ~0.65 |

| 1,8-Diphenyl-1,3,5,7-octatetraene (DPO) | 4 | ~400 | ~440, 470 | ~0.21[4] |

Note: Values are approximate and can vary significantly with solvent and temperature. Data compiled from various spectroscopic studies.

Experimental Protocols

Characterizing the electronic structure and photophysical properties of diphenylpolyenes involves several key spectroscopic techniques.

UV-Vis Absorption Spectroscopy

This technique measures the absorption of light by the molecule as a function of wavelength, providing information about the electronic transitions from the ground state to excited states.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the diphenylpolyene in a UV-transparent solvent (e.g., hexane, ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance maximum in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.[9][10] A typical starting concentration is in the micromolar range.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This baseline accounts for any absorption from the solvent and the cuvette itself.[11][12][13]

-

Sample Measurement: Replace the solvent with the sample solution in the same cuvette and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[12][13]

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to the energy of the strongly allowed 1¹Ag → 1¹Bu transition.

Steady-State Fluorescence Spectroscopy

This method provides information about the electronic transitions from the lowest excited state back to the ground state.

Methodology:

-

Sample Preparation: Prepare a very dilute solution (absorbance at the excitation wavelength should be low, typically < 0.1) to avoid inner filter effects.[14] The sample should be prepared in a fluorescence-grade solvent.

-

Instrument Setup: The spectrofluorometer consists of an excitation light source, a monochromator to select the excitation wavelength, a sample holder, a second monochromator to analyze the emitted light, and a detector.[15]

-

Data Acquisition: Excite the sample at or near its absorption maximum (λmax). Scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

Spectral Correction: The raw data should be corrected for instrument-specific variations in lamp intensity and detector sensitivity as a function of wavelength to obtain the true emission spectrum.[16]

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.[17] It is most commonly determined using a relative method.

Methodology:

-

Select a Standard: Choose a reference compound with a well-known quantum yield that absorbs and emits in a similar spectral region as the sample.[16][17] For diphenylpolyenes, standards like quinine (B1679958) sulfate (B86663) or rhodamine 6G might be appropriate.[17]

-

Measure Absorbance: Measure the absorbance of both the sample and the standard solution at the chosen excitation wavelength. Absorbance values should be kept low and ideally matched (< 0.1).[14]

-

Measure Fluorescence Spectra: Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).[14][18]

-

Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:[14]

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τf). Time-Correlated Single Photon Counting (TCSPC) is a common method.[19][20]

Methodology:

-

Instrument Setup: A typical TCSPC setup includes a high-repetition-rate pulsed light source (e.g., a diode laser or LED), a sample holder, emission filters, a fast single-photon detector (e.g., a photomultiplier tube), and TCSPC electronics.[20][21][22]

-

Data Acquisition: The sample is excited by the laser pulse. The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon.[20] This process is repeated millions of times, and the data are compiled into a histogram of photon counts versus time.

-

Instrument Response Function (IRF): Measure the instrument's own time response by using a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension) in place of the sample.[22]

-

Data Analysis: The fluorescence lifetime is extracted by fitting the decay curve (after deconvolution with the IRF) to an exponential function. A multi-exponential decay may indicate the presence of multiple excited state species or complex decay pathways.

Visualization of Workflows and Concepts

Diagrams created with Graphviz provide clear visual representations of complex processes and relationships relevant to the study of diphenylpolyenes.

Caption: Photophysical transitions in a diphenylpolyene molecule.

Caption: Workflow for theoretical analysis of DPP electronic structure.

Caption: Evaluating membrane properties using a DPP fluorescent probe.

Applications in Drug Development

The sensitivity of diphenylpolyenes to their environment makes them powerful tools in drug development and cell biology.[2][3] Probes like DPH and its water-soluble derivative TMA-DPH are widely used to study the fluidity and order of lipid membranes.[23][24] Changes in membrane fluidity are associated with various cellular processes and diseases, and can be modulated by drug compounds. By incorporating a DPP probe into a cell membrane or model liposome, researchers can monitor changes in fluorescence anisotropy to quantify the effects of a drug candidate on membrane properties, providing insights into its mechanism of action.[24] This information is critical for understanding drug-membrane interactions and for the development of therapeutics that target membrane-associated processes.

References

- 1. Linear Polyene Electronic Structure and Spectroscopy | Annual Reviews [annualreviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cnls.lanl.gov [cnls.lanl.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. mdpi.com [mdpi.com]

- 9. ossila.com [ossila.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 13. m.youtube.com [m.youtube.com]

- 14. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 15. Experimental methods in chemical engineering: fluorescence emission spectroscopy [inis.iaea.org]

- 16. Making sure you're not a bot! [opus4.kobv.de]

- 17. Quantum yield - Wikipedia [en.wikipedia.org]

- 18. agilent.com [agilent.com]

- 19. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 20. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. chemistry.montana.edu [chemistry.montana.edu]

- 23. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 1,8-Diphenyl-1,3,5,7-octatetraene (DPH) as a Fluorescent Membrane Probe

Introduction

1,8-Diphenyl-1,3,5,7-octatetraene (DPH) is a hydrophobic fluorescent probe widely utilized in biophysics and cell biology to investigate the structural and dynamic properties of lipid bilayers and cellular membranes.[1][2] Due to its rod-like shape and lack of a polar group, DPH partitions deeply into the hydrophobic core of the membrane, aligning itself with the lipid acyl chains.[3] Its fluorescence characteristics are highly sensitive to the local microenvironment, making it an excellent tool for assessing membrane fluidity.[4][5]

Principle of Measurement: Fluorescence Polarization and Anisotropy

The primary application of DPH relies on the measurement of fluorescence polarization or anisotropy. When a population of DPH molecules is excited with plane-polarized light, only those molecules with their absorption transition dipoles aligned with the polarization plane are preferentially excited. The subsequent emission of light will also be polarized.

However, during the interval between absorption and emission (the fluorescence lifetime), the probe undergoes rotational diffusion ("wobbling" and "tumbling") within the membrane. The extent of this motion is governed by the viscosity and order of its immediate environment.

-

In a highly fluid (less viscous) membrane: The probe rotates rapidly, leading to significant randomization of the emission dipoles. The emitted light is largely depolarized .

-

In a rigid or viscous (less fluid) membrane: The rotational motion of the probe is restricted. The orientation of the emission dipoles remains correlated with the initial excitation plane, and the emitted light is highly polarized .

By measuring the intensities of the emitted light parallel (I∥) and perpendicular (I⟂) to the plane of the excitation light, one can calculate the fluorescence anisotropy (r) or polarization (P). These values are inversely proportional to membrane fluidity; a higher anisotropy value indicates lower membrane fluidity and a more ordered membrane environment.[3][4]

Quantitative Data Summary

The photophysical properties of DPH and its response to different membrane environments are summarized below.

Table 1: Photophysical Properties of this compound (DPH)

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~360-374 nm | [3][6] |

| Emission Maximum (λem) | ~430-515 nm | [3][6] |

| Molar Extinction Coefficient | > 80,000 M-1cm-1 | |

| Fluorescence Quantum Yield | High in non-polar solvents (0.6-0.7) | [2] |

| Common Solvents for Stock | Tetrahydrofuran (THF), Acetone, DMSO |[7][8][9] |

Table 2: Representative Fluorescence Anisotropy and Lifetime of DPH in Different Lipid Phases

| Membrane System (Phase) | Limiting Anisotropy (r) | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|

| DPPC (Solid Gel, So) | ~0.38 (negligible decay) | ~0.69 ns | [10] |

| DOPC (Liquid Disordered, Ld) | ~0.22 | ~0.87 ns | [10] |

| SM/Cholesterol (Liquid Ordered, Lo) | Varies | ~0.7 to 1.2 ns | [10] |

| POPC/ITZ (Drug-containing) | Decreases with drug concentration | ~7-10.5 ns (long component) |[1] |

Note: Values can vary depending on the specific lipid composition, temperature, and experimental setup.

Experimental Protocols

Protocol 1: Preparation of DPH Stock Solution

This protocol describes the preparation of a concentrated stock solution of DPH, which is insoluble in aqueous buffers.

Materials:

-

This compound (DPH) powder

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes or glass vials, protected from light

-

Vortex mixer

Procedure:

-

Weigh out the required amount of DPH powder in a light-protected tube.

-

Add the appropriate volume of THF or DMSO to achieve a final concentration of 2 mM.

-

Vortex vigorously until the DPH is completely dissolved. The solution should be clear.

-

Store the stock solution at -20°C, protected from light. The solution is stable for several months.

Protocol 2: Measurement of Membrane Fluidity in Liposomes or Vesicles

This protocol details the labeling of artificial lipid vesicles with DPH and the subsequent measurement of fluorescence anisotropy.

Materials:

-

Liposome (B1194612) or vesicle suspension in a suitable buffer (e.g., PBS)

-

2 mM DPH stock solution (from Protocol 1)

-

Buffer for dilution (e.g., PBS)

-

Fluorometer equipped with polarizers

-

Cuvettes or black 96-well plate

Procedure:

-

Sample Preparation: Dilute the liposome suspension to the desired final lipid concentration in the measurement buffer.

-

DPH Labeling:

-

Warm the liposome suspension and DPH stock solution to room temperature.

-

Add the 2 mM DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500 to 1:1000 (a final DPH concentration of ~1 µM is common).[8] The final solvent (THF/DMSO) concentration should be less than 0.5% to avoid affecting membrane integrity.

-

Incubate the mixture for 30-60 minutes at the desired experimental temperature, protected from light, to allow for complete incorporation of the probe into the lipid bilayer.[8]

-

-

Anisotropy Measurement:

-

Transfer the labeled sample to a cuvette or a well in a black 96-well plate.

-

Set the fluorometer excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.[3][8]

-

Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (IVV) and horizontal (IVH).

-

-

Data Calculation:

-

Calculate the grating factor (G-factor), which corrects for instrumental bias, by measuring intensities with the excitation polarizer in the horizontal position (IHV and IHH). G = IHV / IHH.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Protocol 3: Measurement of Membrane Fluidity in Live Cells

This protocol outlines the procedure for labeling live cells with DPH to assess plasma membrane fluidity.

Materials:

-

Suspension or adherent cells

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium without serum

-

2 µM DPH working solution (prepared by diluting the 2 mM stock in THF into PBS).[7]

-

Centrifuge and tubes (for suspension cells)

-

Black 96-well plate

-

Multi-mode microplate reader with polarizers

Procedure:

-

Cell Preparation:

-

Suspension Cells: Harvest cells by centrifugation (e.g., 500 x g for 5 min), wash twice with PBS, and resuspend in PBS to the desired cell density.

-

Adherent Cells: Grow cells in a black, clear-bottom 96-well plate to the desired confluency. Wash twice with PBS.

-

-

DPH Labeling:

-

Washing:

-

Remove excess, unincorporated DPH by centrifuging the cell suspension (e.g., 9000 rpm, 15 min) and resuspending the pellet in fresh PBS.[7] For adherent cells, aspirate the labeling solution and wash the wells twice with PBS.

-

-

Measurement and Data Calculation:

-

Transfer the final cell suspension to a black 96-well plate or use the plate with adherent cells directly.

-

Measure IVV and IVH using a plate reader with an excitation wavelength of ~362 nm and an emission wavelength of ~432 nm.[7]

-

Calculate the G-factor and fluorescence anisotropy (r) as described in Protocol 2.

-

Visualizations

Caption: Principle of Fluorescence Anisotropy Measurement.

Caption: Experimental Workflow for DPH-based Membrane Fluidity Assay.

References

- 1. mpikg.mpg.de [mpikg.mpg.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. 2.15. Measurement of Membrane Fluidity [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. Interaction of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene with biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for DPO Labeling in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DPO-PE or NBD-PE) is a fluorescently labeled phospholipid widely utilized in membrane biophysics and cell biology research. Its environmental sensitivity and utility as a Förster Resonance Energy Transfer (FRET) donor make it an invaluable tool for studying the structure, dynamics, and organization of lipid bilayers. Applications include monitoring membrane fusion and lipid mixing, probing the polarity of the lipid bilayer interface, and investigating the formation and properties of lipid microdomains, such as lipid rafts.[1][2] This document provides detailed protocols for incorporating DPO-PE into lipid bilayers and its application in studying membrane-associated phenomena.

Data Presentation

The fluorescence properties of DPO-PE are highly sensitive to its local environment, providing a powerful means to probe the biophysical characteristics of lipid bilayers. The following table summarizes key quantitative data for DPO-PE (NBD-PE) in various lipid environments.

| Parameter | Value | Lipid Environment/Conditions | Source(s) |

| Excitation Maximum (λex) | ~463 nm | Various lipid compositions | [2] |

| Emission Maximum (λem) | ~536 nm | Various lipid compositions | [2] |

| Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | In methanol | [2] |

| Fluorescence Lifetime (τ) | ~7 ns | Liquid-disordered (Ld) phase membranes | [1] |

| ~12 ns | Liquid-ordered (Lo) phase membranes | [1] | |

| 6.80 ± 0.04 ns | Pure DOPC LUVs (Ld phase) at 25°C | [3] | |

| 9.94 ± 0.05 ns | DOPC/SSM/Chol (2:2:6) LUVs (Lo phase) at 25°C | [3] | |

| Förster Radius (R₀) with Rhodamine-PE | 47 - 73 Å | Dioleoylphosphatidylcholine (DOPC) vesicles | [4] |

| Förster Radius (R₀) with BODIPY530-PE | ~60 Å | Small unilamellar vesicles (SUVs) | [5] |

Experimental Protocols

Protocol 1: Preparation of DPO-Labeled Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs incorporating DPO-PE using the lipid film hydration and extrusion method.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids in chloroform (B151607)

-

DPO-PE (NBD-PE) in chloroform

-

Chloroform (HPLC grade)

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4), degassed

-

Nitrogen gas source

-

Vacuum desiccator

-

Round-bottom flask

-

Rotary evaporator (optional)

-

Water bath sonicator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

Procedure:

-

Lipid Mixture Preparation: In a clean glass round-bottom flask, combine the desired lipids. For example, to prepare liposomes with 1 mol% DPO-PE, mix the appropriate volumes of the stock solutions of the primary lipid (e.g., DOPC) and DPO-PE.

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the bottom. For complete removal of the solvent, place the flask in a vacuum desiccator for at least 2 hours.

-

Lipid Film Hydration: Add the degassed hydration buffer to the flask to achieve the desired final lipid concentration (e.g., 1-10 mg/mL). The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

-

Vesicle Formation: Hydrate the lipid film by vortexing the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). To facilitate homogenization, the suspension can be incubated at a temperature above the highest lipid Tm for 30-60 minutes with intermittent vortexing.

-

Freeze-Thaw Cycles (Optional but Recommended): To increase the encapsulation efficiency and lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (above the lipid Tm).

-

Extrusion:

-

Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

-

Pre-heat the extruder and the lipid suspension to a temperature above the highest lipid Tm.

-

Load the MLV suspension into one of the extruder syringes.

-

Pass the lipid suspension through the membranes 11-21 times. This process will generate LUVs with a defined size distribution.

-

-

Storage: Store the prepared DPO-labeled LUVs at 4°C, protected from light. For long-term storage, the liposomes should be in a sealed vial under an inert gas like argon to prevent lipid oxidation.

Protocol 2: Quality Control of DPO-Labeled Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute a small aliquot of the liposome (B1194612) suspension in the hydration buffer to an appropriate concentration for DLS analysis.

-

Acceptance Criteria: For many applications, a vesicle diameter of 100-200 nm with a PDI below 0.2 is desirable, indicating a homogenous population of unilamellar vesicles.

2. Determination of Labeling Efficiency (Incorporation of DPO-PE):

-

Method: UV-Visible Spectroscopy.

-

Procedure:

-

Disrupt a known concentration of the liposome suspension by adding a detergent (e.g., Triton X-100 to a final concentration of 1% v/v).

-

Measure the absorbance of the solution at the absorbance maximum of DPO-PE (~463 nm).

-

Calculate the concentration of DPO-PE using its molar extinction coefficient (ε ≈ 22,000 M⁻¹cm⁻¹).

-

The labeling efficiency can be expressed as the molar ratio of DPO-PE to the total lipid concentration.

-

Mandatory Visualizations

Experimental Workflow for DPO-Labeled Liposome Preparation

Caption: Workflow for preparing DPO-labeled LUVs.

Signaling Pathway: Role of Lipid Rafts in Receptor Tyrosine Kinase (RTK) Activation

DPO-labeled lipids can be used to study the formation and dynamics of lipid microdomains, such as lipid rafts, which are critical for the regulation of signaling pathways. The following diagram illustrates the role of lipid rafts in the activation of Receptor Tyrosine Kinases (RTKs).[6][7]

Caption: RTK activation within a lipid raft.

References

- 1. Time-Resolved Fluorescence in Lipid Bilayers: Selected Applications and Advantages over Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]

- 3. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biology.kenyon.edu [biology.kenyon.edu]

- 5. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid–Protein Interplay in the Regulation of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Two-Photon Absorption Applications of 2,5-Diphenyloxazole (DPO)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Diphenyloxazole (B146863) (DPO), also commonly known as PPO, in the context of two-photon absorption (TPA). DPO is an organic scintillator and fluorophore with applications in two-photon excitation microscopy (2PEM), a powerful technique for deep-tissue imaging in living specimens with reduced phototoxicity.[1]

Introduction to DPO and Two-Photon Absorption

2,5-Diphenyloxazole is a fluorescent dye that can be excited through the near-simultaneous absorption of two lower-energy photons, a process known as two-photon absorption.[1][2] This nonlinear optical process offers several advantages over traditional one-photon excitation, particularly for biological imaging:

-

Increased Penetration Depth: The use of longer wavelength light (typically in the near-infrared range) for two-photon excitation allows for deeper imaging into scattering biological tissues.[1][2][3]

-

Localized Excitation: TPA is proportional to the square of the excitation intensity, confining fluorescence excitation to the focal volume. This provides intrinsic optical sectioning and reduces out-of-focus photobleaching and photodamage.[1][2]

-

Reduced Phototoxicity: The lower energy of the individual photons used in TPA minimizes damage to living cells and tissues.[1]

Quantitative Data

Table 1: Photophysical Properties of 2,5-Diphenyloxazole (DPO/PPO)

| Property | Solvent | Value | Reference |

| One-Photon Absorption Maximum (λₐₑₛ) | Ethanol | 305 nm | [1][2] |

| One-Photon Emission Maximum (λₑₘ) | Ethanol | ~365 nm | [1][2] |

| Two-Photon Excitation Wavelength (λ₂ₚ,ₑₓ) | - | 532 nm | [1][2] |

| Two-Photon Emission Maximum (λ₂ₚ,ₑₘ) | Ethanol | ~365 nm | [1] |

| Fluorescence Quantum Yield (Φբ) | Cyclohexane | ~1.0 | [1][4] |

| Fluorescence Lifetime (τբ) | Ethanol | 1.58 ns | [3] |

| Two-Photon Absorption Cross-Section (σ₂ₚ) | - | Not Specified | [1] |

| Photostability (under 2PEM) | - | Data not readily available | [1] |

Applications in Two-Photon Excitation Microscopy (2PEM)

DPO's fluorescent properties make it a candidate for various 2PEM applications, particularly for labeling and imaging in biological systems.

Live Cell Imaging

DPO can be used as a fluorescent probe to stain live cells for visualization with 2PEM. Its organic nature suggests it may preferentially localize in hydrophobic environments within cells.[1]

Deep-Tissue Imaging

The advantages of two-photon excitation, such as increased penetration depth, make DPO a potential tool for imaging structures within intact tissues and small organisms.[1][5]

Drug Delivery Studies

When conjugated to drug molecules, DPO could serve as a fluorescent tracer to monitor the delivery and distribution of therapeutics within cells and tissues using 2PEM.[1] However, specific protocols for this application using DPO are yet to be extensively documented.

Experimental Protocols

The following protocols provide a general framework for the use of DPO in two-photon excitation microscopy.

Protocol 1: Preparation of DPO Stock Solution

This protocol outlines the preparation of a concentrated DPO stock solution for subsequent use in cell staining.

Materials:

-

2,5-Diphenyloxazole (DPO) powder

-

Dimethyl sulfoxide (B87167) (DMSO), spectroscopic grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Accurately weigh a desired amount of DPO powder.

-

Dissolve the DPO powder in a minimal volume of DMSO to achieve a high concentration (e.g., 10 mM).[1]

-

Thoroughly vortex the solution to ensure complete dissolution.[1]

-

If necessary, use an ultrasonic bath to aid in dissolving the powder.[1]

-

Store the stock solution in a light-protected container at -20°C.[1]

References

Application Notes and Protocols for Time-Resolved Fluorescence Spectroscopy of 2,5-Diphenyloxazole (DPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyloxazole (DPO), also known as PPO, is a highly efficient and photostable fluorophore widely utilized in various scientific and industrial applications. Its well-characterized fluorescence properties, including a short fluorescence lifetime and high quantum yield, make it an excellent standard for time-resolved fluorescence spectroscopy. Furthermore, the sensitivity of its fluorescence lifetime to the local environment allows its use as a probe for investigating the microenvironment of complex systems, which is of significant interest in drug formulation and materials science.

Time-resolved fluorescence spectroscopy is a powerful technique that monitors the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides information about the excited state dynamics of a fluorophore, which is influenced by its immediate surroundings. This application note provides detailed protocols for the time-resolved fluorescence analysis of DPO using Time-Correlated Single Photon Counting (TCSPC), summarizes its key photophysical parameters, and discusses its applications as a fluorescence standard and an environmental probe.

Key Applications

-

Fluorescence Lifetime Standard: DPO is a well-established standard for calibrating and validating time-resolved fluorescence instrumentation due to its stable and well-documented fluorescence lifetime.[1][2]

-

Scintillator: It is extensively used as a primary scintillator in liquid scintillation counting for the detection of ionizing radiation.

-

Environmental Probe: The fluorescence lifetime and quantum yield of DPO are sensitive to solvent polarity and viscosity, making it a useful probe for characterizing the microenvironment of systems such as polymer matrices and biological membranes.[3][4]

-

Two-Photon Excitation Studies: DPO has been used in studies involving two-photon excitation, a technique with applications in fluorescence microscopy.[5]

Quantitative Data Summary

The photophysical properties of DPO are highly dependent on the solvent environment. The following tables summarize the key quantitative data for DPO in various solvents.

Table 1: Fluorescence Lifetime of DPO in Different Solvents

| Solvent | Fluorescence Lifetime (τ) in ns | Excitation λ (nm) | Emission λ (nm) |

| Cyclohexane (B81311) | 1.4 - 1.5 | ~300-310 | ~350-380 |

| Ethanol | 1.46 | 280-300 | ~350-380 |

| Methanol | ~1.4-1.5 | Not Specified | Not Specified |

Note: The presented lifetime values are mean values from multiple measurements.[1] Solutions are typically degassed prior to measurement as oxygen can act as a fluorescence quencher and shorten the lifetime.

Table 2: Fluorescence Quantum Yield of DPO in Different Solvents

| Solvent | Refractive Index (η) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 1.426 | 303 | 355 | 1.00 |

| Ethanol | 1.361 | 305 | ~360 | Solvent-dependent |

| Toluene | 1.497 | Not Reported | Not Reported | Solvent-dependent |

| Benzyl alcohol | Not Reported | Not Reported | Not Reported | 0.21 |

Note: The fluorescence quantum yield of DPO can vary significantly with the solvent polarizability.[3][6] For accurate measurements, it is recommended to use a well-characterized standard, such as quinine (B1679958) sulfate (B86663).[6]

Experimental Protocols

Protocol 1: Determination of Fluorescence Lifetime of DPO using Time-Correlated Single Photon Counting (TCSPC)

Objective: To accurately measure the fluorescence lifetime of DPO in a given solvent.

Materials:

-

2,5-Diphenyloxazole (PPO), spectroscopic grade

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

-

Quartz cuvette (1 cm path length)

-

TCSPC Spectrometer equipped with:

-

Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength (~300-310 nm)

-

Photomultiplier tube (PMT) or other sensitive single-photon detector

-

Time-to-amplitude converter (TAC) and multichannel analyzer (MCA)

-

-

Degassing equipment (e.g., nitrogen or argon gas line, freeze-pump-thaw apparatus)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of DPO in the chosen solvent.

-

Dilute the stock solution to prepare a working solution with an absorbance of less than 0.1 at the excitation wavelength to prevent inner filter effects.[1]

-

Degas the solution by bubbling with nitrogen or argon for at least 15 minutes, or by using the freeze-pump-thaw method to remove dissolved oxygen, which is a known fluorescence quencher.[1]

-

Transfer the degassed solution to a quartz cuvette and seal it.

-

-

Instrument Setup and Data Acquisition:

-

Power on the TCSPC system and allow the light source and electronics to stabilize.

-

Set the excitation wavelength to the absorption maximum of DPO in the chosen solvent.

-

Set the emission monochromator to the fluorescence maximum of DPO.

-

Measure the Instrument Response Function (IRF) by replacing the sample cuvette with a cuvette containing a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox). The emission wavelength should be set to the excitation wavelength for this measurement.

-

Replace the scattering solution with the DPO sample.

-

Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Perform a deconvolution of the measured decay from the IRF using an appropriate fitting model (e.g., single or multi-exponential decay). This is typically done using iterative reconvolution algorithms available in the instrument's software.[1]

-

The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.[1]

-

Protocol 2: Determination of Relative Fluorescence Quantum Yield of DPO

Objective: To determine the fluorescence quantum yield of DPO relative to a standard of known quantum yield.

Materials:

-

DPO

-

Quinine sulfate (or other suitable fluorescence standard)

-

Spectroscopic grade solvents (e.g., cyclohexane for DPO, 0.1 M H₂SO₄ for quinine sulfate)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a series of solutions of both the DPO sample and the quinine sulfate standard at different concentrations in their respective solvents.

-

Ensure the absorbance of all solutions at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the corrected emission spectrum for each solution.

-

-

Calculation:

-